ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

physicochemical profiling drug-likeness membrane permeability

Researchers requiring the exact 4-phenyl-3-methyl-5-oxo-1,2,4-triazolinone substitution face supply inconsistencies that undermine SAR reproducibility. This 98% pure compound resolves those challenges. • Zero HBD & XLogP3=1.4 satisfies all three CNS MPO criteria for BBB-penetrant probe design. • Ethyl ester enables mild hydrolysis for PROTAC linker conjugation. • 98% purity ensures stoichiometric precision for reliable SAR interpretation.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 860785-45-1
Cat. No. B2773773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
CAS860785-45-1
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC=CC=C2
InChIInChI=1S/C13H15N3O3/c1-3-19-12(17)9-15-13(18)16(10(2)14-15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
InChIKeyRSSCLIWXBIKVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Identity and Procurement Benchmarking


Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate (CAS 860785-45-1) is a synthetic 1,2,4-triazolin-5-one derivative bearing an N¹-ethyl acetate side chain and an N⁴-phenyl substituent on the dihydrotriazole core. Its molecular formula is C₁₃H₁₅N₃O₃ with a molecular weight of 261.28 g/mol [1]. The compound is catalogued in PubChem (CID 1473442) and is commercially available at 98% purity from multiple suppliers for research use . It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one subclass, a scaffold associated with antimicrobial, anti-inflammatory, and enzyme-inhibitory potential, though direct published biological data for this specific compound remain sparse [2].

Scaffold 4-phenyl-3-methyl-5-oxo-1,2,4-triazole core for hydrophobic target SAR
Purity 98% HPLC-verified, supports quantitative dose-response studies
Handle N¹-ethyl acetate enables mild hydrolysis and conjugation

Why Generic Triazole Analogs Cannot Substitute


The 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold is not a uniform commodity; substitution pattern profoundly alters physicochemical and ADME-relevant properties. The target compound differs from the unsubstituted parent ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 56563-01-0) by the addition of a 3-methyl group and an N⁴-phenyl ring, which together increase computed lipophilicity (XLogP3: 1.4 vs. 0.4), molecular weight (261.28 vs. 155.15 g/mol), and topological polar surface area (TPSA: 62.2 vs. 57.0 Ų) [1][2]. These changes shift the molecule from a polar, low-MW fragment into a more drug-like chemical space (MW > 250, XLogP between 1 and 3) while retaining zero hydrogen-bond donors—a profile distinct from both simple triazole esters and more decorated analogs such as ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 860786-33-0; MW 291.31; available only at 90% purity) . Generic substitution therefore risks altering target engagement, permeability, solubility, and synthetic tractability in unpredictable ways, making the specific compound the correct choice when the 4-phenyl-3-methyl-5-oxo substitution pattern is required for a structure-activity relationship (SAR) program or chemical probe campaign.

Target compound
Generic analog
Risk
Ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate
Unsubstituted parent (CAS 56563-01-0)
Lipophilicity and MW shift may alter permeability and target engagement
Target (98% purity, 5 rotatable bonds)
Methoxyphenyl analog (CAS 860786-33-0, 90% purity, 6 rotatable bonds)
Purity and conformational flexibility differences may confound SAR

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity Advantage Over Parent Triazole

The target compound exhibits a computed XLogP3 of 1.4, which is 1.0 log unit higher than that of the unsubstituted parent ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 56563-01-0; XLogP3 = 0.4). This increase places the compound within the optimal lipophilicity range (XLogP 1–3) associated with favorable passive membrane permeability and oral bioavailability according to Lipinski's rule-of-five framework, whereas the parent compound falls below this window [1]. The difference arises from the combined contributions of the 3-methyl (+0.5 log unit estimated) and N⁴-phenyl (+1.5 log unit estimated) substituents absent in the parent [2]. No experimental logP or logD₇.₄ values have been reported in the primary literature for either compound; the comparison relies on PubChem-computed XLogP3 values generated by the same algorithm (XLogP3 3.0), ensuring cross-compound consistency [1].

Computed Lipophilicity
Data to verify
Target XLogP3 1.4
Parent (CAS 56563-01-0) XLogP3 0.4
Δ +1.0 (3.5× predicted partition)
Supports membrane permeability prediction context
XLogP3 algorithm; not experimentally validated
physicochemical profiling drug-likeness membrane permeability

Zero HBD Count for CNS Permeability Programs

The target compound possesses zero hydrogen-bond donor (HBD) atoms, identical to the unsubstituted parent but contrasting with many biologically active triazole derivatives that introduce HBD-bearing substituents (e.g., primary amides, carboxylic acids, or unmasked hydrazides). This property is quantified by the PubChem-computed HBD count of 0, which satisfies one of the key multiparameter optimization (MPO) criteria for CNS drug candidates (CNS MPO score: HBD ≤ 1) [1]. By comparison, analogs with N⁴-substituents containing hydroxy, amino, or carboxamide groups would carry HBD ≥ 1, potentially reducing passive CNS penetration. The combination of HBD = 0, TPSA = 62.2 Ų, and XLogP3 = 1.4 yields a favorable CNS MPO desirability profile that few close-in analogs of this scaffold simultaneously achieve [2].

CNS MPO Profile
Class-level inference
HBD 0 TPSA 62.2 Ų XLogP3 1.4
Meets 3/3 key CNS MPO criteria
CNS-penetrant probe research scaffold
No experimental BBB permeability data
CNS drug design blood-brain barrier penetration hydrogen bonding

N⁴-Phenyl Substituent Enables π-Stacking Interactions

The N⁴-phenyl ring distinguishes this compound from N⁴-unsubstituted (e.g., CAS 56563-01-0), N⁴-alkyl, and N⁴-heteroaryl analogs. The phenyl group provides a planar, electron-rich surface capable of engaging in π-π stacking with aromatic protein residues (Phe, Tyr, Trp, His) and hydrophobic packing with aliphatic side chains. In the closely related published analog ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate, replacement of the N⁴-phenyl with an N⁴-imidazolylpropyl chain resulted in detectable but narrow-spectrum antimicrobial activity (active against only Shigella flexneri and Listeria monocytogenes out of seven bacteria tested; no antifungal activity against Candida tropicalis) [1]. While no direct head-to-head antimicrobial comparison between the target compound and the imidazolylpropyl analog has been published, the N⁴-phenyl group is predicted by molecular docking studies on related 1,2,4-triazole derivatives to enhance binding to hydrophobic enzyme pockets (e.g., CYP51, bacterial DNA gyrase) that are less effectively occupied by flexible alkyl or polar heteroaryl substituents [2].

N⁴-Aromatic Pharmacophore
Class-level inference
Target N⁴-phenyl
Analog N⁴-imidazolylpropyl (limited spectrum)
π-stacking vs polar/flexible substitution
N⁴-phenyl supports π-stacking hypothesis
No direct comparative bioactivity data
structure-based drug design π-stacking interactions protein-ligand docking

Higher Purity and Fewer Rotatable Bonds Than Methoxyphenyl Analog

The target compound is consistently available at 98% purity (Leyan Cat. No. 1626271; HPLC-verified), whereas its closest commercially available analog, ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 860786-33-0), is supplied at only 90% purity (Leyan Cat. No. 2130139) . For quantitative SAR studies requiring dose-response curve generation (IC₅₀/EC₅₀ determination), the 8% absolute purity difference represents a meaningful reduction in assay interference risk from unidentified impurities. Additionally, the target compound has five rotatable bonds versus six for the methoxyphenyl analog (due to the methoxy O–CH₃ bond), resulting in lower conformational entropy penalty upon target binding as predicted by the Searle-Williams restriction model [1]. This combination offers procurement and biophysical advantages for fragment-based or affinity-based screening campaigns.

Purity & Flexibility
Cross-study comparable
Target 98% purity, 5 rot. bonds
Methoxy analog (CAS 860786-33-0) 90% purity, 6 rot. bonds
Δ +8% purity, –1 rotatable bond
Higher purity reduces assay interference risk
Per vendor COA; computed rotatable bonds
chemical procurement purity specification quality control

Ethyl Ester Motif for Mild Hydrolysis and Conjugation

The N¹-ethyl acetate side chain serves as a masked carboxylic acid. Base-catalyzed hydrolysis (e.g., LiOH in THF/H₂O or NaOH in EtOH) yields the corresponding free acid, 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid, which can be coupled to amines, hydrazines, or alcohols via standard amide/ester bond-forming reactions. This contrasts with analogs bearing the N¹-acetonitrile group (e.g., CAS 860784-78-7, the 2-fluorophenyl analog), which require more forcing conditions (strong acid or catalytic hydrogenation) for conversion to the carboxylic acid or primary amine [1]. The ethyl ester is also preferred over the methyl ester variant for laboratory-scale handling due to its higher boiling point and reduced volatility, minimizing loss during solvent evaporation steps. While this feature is shared with other ethyl ester-containing triazole derivatives, it is a critical procurement criterion when the synthetic route requires mild, selective ester hydrolysis in the presence of other base-sensitive functionality on the N⁴-phenyl ring [2].

Ethyl Ester Handle
Class-level inference
Mild base hydrolysis (LiOH, rt)
Free acid for coupling
vs nitrile analogs require strong acid or hydrogenation
Supports conjugate synthesis via chemoselective hydrolysis
No specific kinetic data for this compound
prodrug design synthetic intermediate bioconjugation

Application Scenarios in Drug Discovery


SAR Programs Targeting Hydrophobic Enzyme Pockets

The combination of XLogP3 = 1.4, zero HBD, and the N⁴-phenyl π-surface makes this compound a strong candidate for lead-like or fragment-growing campaigns against targets with aromatic-rich active sites (e.g., CYP51, kinases, GPCRs). The N⁴-phenyl group can be diversified via electrophilic aromatic substitution or cross-coupling, while the ethyl ester can be hydrolyzed to the free acid for amide library synthesis [1]. Procurement of the 98% purity material ensures that observed SAR trends are not confounded by impurities.

CNS Penetrant Chemical Probe Development

With HBD = 0, TPSA = 62.2 Ų, and XLogP3 = 1.4, the compound satisfies all three key CNS MPO physicochemical criteria simultaneously. This profile is uncommon among heterocyclic screening compounds and supports its use as a starting scaffold for CNS-penetrant probe discovery, where the N¹-ethyl acetate can be elaborated to amide, reversed amide, or heterocyclic bioisosteres without introducing HBD groups that would impair BBB permeation [2].

PROTAC Linker Attachment and Bioconjugate Synthesis

The ethyl ester side chain is strategically positioned for mild, chemoselective hydrolysis to the carboxylic acid, enabling conjugation to amine-terminated linkers (e.g., PEG-diamine, alkyl-diamine) for PROTAC (proteolysis-targeting chimera) design. The absence of HBD on the triazole core ensures that the ligand portion does not introduce undesired polarity or metabolic liabilities when the molecule is incorporated into a larger bifunctional degrader construct [3]. This application directly leverages the purity advantage (98%) for stoichiometric conjugation chemistry.

Antimicrobial Lead Identification for Gram-Negative Pathogens

Although direct antimicrobial data for this compound are not published, the structurally characterized analog ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate showed selective activity against Shigella flexneri and Listeria monocytogenes [4]. The N⁴-phenyl compound, with its distinct hydrophobic pharmacophore, represents a logical next-step comparator for evaluating the contribution of N⁴-aromatic substitution to antimicrobial spectrum broadening. Procurement enables follow-up studies testing whether phenyl substitution expands activity beyond the two species observed for the imidazolylpropyl analog. Note: this scenario is based on class-level inference and indirect evidence; confirmation requires de novo experimental testing.

Application
Selection Property
Validation Focus
Hydrophobic target SAR studies
Predicted lipophilicity and π-surface
Target engagement in hydrophobic pockets
CNS-penetrant probe research
CNS MPO compliance profile
In vitro BBB permeability assays
Bifunctional degrader linker conjugation
Ethyl ester for mild acid functionalization
Conjugation efficiency and PROTAC activity
Antimicrobial spectrum evaluation
N⁴-phenyl pharmacophore comparator
Susceptibility testing against bacterial strains
Quote Request

Request a Quote for ethyl 2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.